3-Methyl-1H-indole-5-carbonitrile
Overview
Description
3-Methyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Methyl-1H-indole-5-carbonitrile is 1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3 . The InChI key is LENPHOSQASNAFC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-1H-indole-5-carbonitrile are not detailed in the available sources, indole derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
3-Methyl-1H-indole-5-carbonitrile is a solid substance . It has a molecular weight of 156.19 and a molecular formula of C10H8N2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antibacterial Agents
3-Methyl-1H-indole-5-carbonitrile can serve as a reactant for the preparation of indolyl alkenes , which have antibacterial properties .
Antitumor Agents
The compound can be used as a reactant for the synthesis of indolecarboxamide derivatives , which show potential as antitumor agents .
Selective Serotonin Reuptake Inhibitors (SSRIs)
3-Formylindole is involved in the preparation of SSRIs, which are commonly used antidepressants. These compounds selectively inhibit serotonin reuptake, contributing to mood regulation and mental health .
Parallel Synthesis of Dihydroisoquinolines
3-Methyl-1H-indole-5-carbonitrile participates in the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction. Dihydroisoquinolines have diverse biological activities and are of interest in drug discovery .
Novel PPARα/γ Dual Agonists
Researchers have explored the compound for the preparation of novel PPARα/γ dual agonists , which hold promise for treating metabolic syndrome and insulin-dependent diabetes mellitus (IDDM) .
Safety and Hazards
Mechanism of Action
Target of Action
3-Methyl-1H-indole-5-carbonitrile, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets, each playing a role in these biological processes.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the function of these targets . This modulation can result in changes in cellular processes, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that 3-Methyl-1H-indole-5-carbonitrile may also affect similar pathways, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may induce a variety of cellular responses depending on the specific target and biological context.
Action Environment
The action of 3-Methyl-1H-indole-5-carbonitrile, like any other compound, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and more . These factors can influence the compound’s stability, efficacy, and overall action.
properties
IUPAC Name |
3-methyl-1H-indole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENPHOSQASNAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726824 | |
Record name | 3-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indole-5-carbonitrile | |
CAS RN |
3613-06-7 | |
Record name | 3-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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